molecular formula C19H17N3O4 B3881400 N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide

N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide

Cat. No. B3881400
M. Wt: 351.4 g/mol
InChI Key: QBBNWURZGCQHDM-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide, also known as MFE-23, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MFE-23 belongs to the class of furan derivatives and has been synthesized using various methods.

Mechanism of Action

N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide also induces apoptosis in cancer cells, which leads to their death. Additionally, N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has been found to scavenge free radicals and prevent oxidative stress-induced cell damage.
Biochemical and Physiological Effects:
N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide also inhibits the expression of COX-2, an enzyme that plays a role in inflammation and cancer development. Additionally, N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide research. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, more research is needed to determine the optimal dosage and administration route for N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide.

Scientific Research Applications

N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In vitro studies have shown that N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide has also been found to have a protective effect against oxidative stress-induced cell damage.

properties

IUPAC Name

N-[(Z)-1-[4-(furan-2-carbonylamino)phenyl]ethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(21-22-18(23)16-9-11-25-13(16)2)14-5-7-15(8-6-14)20-19(24)17-4-3-10-26-17/h3-11H,1-2H3,(H,20,24)(H,22,23)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNWURZGCQHDM-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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